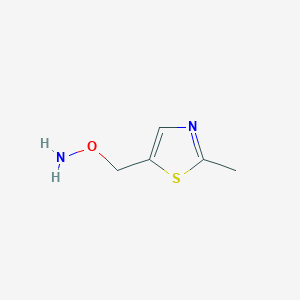![molecular formula C9H13N3 B13532159 4-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13532159.png)
4-[(Pyrrolidin-2-yl)methyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Pyrrolidin-2-yl)methyl]pyrimidine is a heterocyclic compound that features both a pyrrolidine ring and a pyrimidine ring. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The pyrrolidine ring is known for its versatility and ability to enhance the pharmacological properties of compounds, while the pyrimidine ring is a core structure in many pharmaceuticals, including antiviral and anticancer agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyrrolidin-2-yl)methyl]pyrimidine typically involves the construction of the pyrrolidine ring followed by its attachment to the pyrimidine ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a pyrimidine derivative with a pyrrolidine precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
4-[(Pyrrolidin-2-yl)methyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrimidine derivatives .
科学的研究の応用
4-[(Pyrrolidin-2-yl)methyl]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-[(Pyrrolidin-2-yl)methyl]pyrimidine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to proteins, while the pyrimidine ring can interact with nucleic acids or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: These include compounds like pyrrolizines and pyrrolidine-2-one, which share the pyrrolidine ring structure.
Pyrimidine derivatives: Compounds such as 2-(pyridin-2-yl)pyrimidine and other substituted pyrimidines are structurally similar.
Uniqueness
4-[(Pyrrolidin-2-yl)methyl]pyrimidine is unique due to the combination of both pyrrolidine and pyrimidine rings in a single molecule. This dual-ring structure can enhance its pharmacological properties and provide a broader range of biological activities compared to compounds with only one of these rings .
特性
分子式 |
C9H13N3 |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
4-(pyrrolidin-2-ylmethyl)pyrimidine |
InChI |
InChI=1S/C9H13N3/c1-2-8(11-4-1)6-9-3-5-10-7-12-9/h3,5,7-8,11H,1-2,4,6H2 |
InChIキー |
JIFRHWSJCYCWQG-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)CC2=NC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine](/img/structure/B13532113.png)



![10-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-yl)-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one](/img/structure/B13532151.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoicacid](/img/structure/B13532152.png)


